
4-(4-Methoxyphenoxy)butane-1-thiol
Overview
Description
4-(4-Methoxyphenoxy)butane-1-thiol is an organic compound that features a thiol group (-SH) attached to a butane chain, which is further connected to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 4-(4-Methoxyphenoxy)butyl bromide with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. This method is scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
4-(4-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)butane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol:
4-(2-Methoxyphenoxy)butane-1-thiol: Similar in structure but with the methoxy group in a different position.
Uniqueness
4-(4-Methoxyphenoxy)butane-1-thiol is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler thiols and other related compounds.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)butane-1-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-14/h4-7,14H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHZOWJTUZIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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